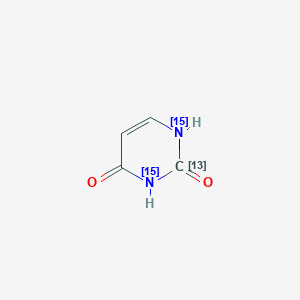

Uracil-13C,15N2

Descripción general

Descripción

Uracil-13C,15N2 is a stable isotope-labeled compound of uracil, a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 atoms, which makes it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the uracil ring structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to isolate the labeled compound. The process is designed to meet the stringent requirements for isotopic purity and chemical purity, often exceeding 98% for both carbon-13 and nitrogen-15 .

Análisis De Reacciones Químicas

Types of Reactions

Uracil-13C,15N2 undergoes various chemical reactions, including:

Oxidation: Conversion to uracil derivatives with higher oxidation states.

Reduction: Formation of dihydro-uracil derivatives.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .

Major Products

The major products formed from these reactions include various uracil derivatives, such as 5-bromouracil, 5-fluorouracil, and dihydro-uracil. These derivatives are often used in further research and applications .

Aplicaciones Científicas De Investigación

Structural Biology and NMR Spectroscopy

Uracil-13C,15N2 is extensively used in NMR spectroscopy to study the structure and dynamics of nucleic acids. The incorporation of this labeled compound into RNA allows researchers to overcome challenges associated with spectral crowding and signal loss due to line broadening.

Key Findings:

- Chemo-Enzymatic Synthesis: A novel method combining chemical synthesis with enzymatic coupling has been developed to produce selectively labeled nucleotides, including this compound. This method enhances the quality of NMR spectra by reducing overlap of resonances, thus facilitating the study of larger RNA structures such as riboswitches .

- Applications in RNA Dynamics: The use of this compound enables detailed investigations into RNA folding and conformational changes, providing insights into fundamental biological processes.

Metabolic Studies and Pharmacokinetics

This compound is utilized in pharmacokinetic studies to understand the metabolism of uracil and its derivatives within biological systems.

Case Study:

- A study evaluated the pharmacokinetics of [2–13C]uracil in humans, revealing nonlinear elimination profiles and significant differences in the area under the curve (AUC) for uracil metabolites. This research underscores the utility of isotopically labeled compounds in tracing metabolic pathways .

Table 1: Pharmacokinetic Parameters of [2–13C]Uracil

| Parameter | Value |

|---|---|

| Elimination Half-Life | 0.2–0.3 h (uracil) |

| AUC (5,6-dihydrouracil) | 1.9–3.1 times greater than uracil |

| Renal Clearance | Negligible |

Mass Spectrometry Applications

The isotopic labeling provided by this compound is critical for mass spectrometric analyses aimed at studying cellular processes such as DNA damage.

Research Insights:

- Mass spectrometry has been employed to quantify cellular DNA damage using this compound as a standard. This application allows for precise measurement of uracil incorporation into DNA and its subsequent repair mechanisms .

Genetic Therapy Research

This compound plays a role in genetic therapy research by serving as a precursor for synthesizing labeled nucleotides used in therapeutic applications.

Applications:

- The compound has been used to develop nucleotides that can be incorporated into RNA therapeutics, enhancing their stability and efficacy during treatment .

Unimolecular Reactivity Studies

Research involving this compound has also focused on understanding unimolecular reactivity in various uracil complexes.

Findings:

Mecanismo De Acción

The mechanism of action of Uracil-13C,15N2 involves its incorporation into nucleic acids, where it can be tracked using various analytical techniques. The isotopic labels allow researchers to study the molecular pathways and interactions of uracil in biological systems. This includes its role in RNA synthesis, degradation, and its interactions with enzymes and other biomolecules .

Comparación Con Compuestos Similares

Uracil-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in research applications. Similar compounds include:

Uracil-15N2: Labeled with nitrogen-15 only.

Uracil-13C: Labeled with carbon-13 only.

5-Bromouracil: A halogenated derivative used in mutagenesis studies.

5-Fluorouracil: A fluorinated derivative used in cancer treatment .

These compounds share some applications but differ in their specific uses and the type of isotopic labeling, making this compound particularly valuable for comprehensive studies involving both carbon and nitrogen tracking.

Actividad Biológica

Uracil-13C,15N2 is a stable isotope-labeled derivative of uracil, a pyrimidine base integral to RNA structure and function. This compound has garnered attention in biological research due to its applications in metabolic studies, particularly in the context of nucleic acid metabolism and cancer treatment. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound (CAS Number: 181517-11-3) is characterized by the substitution of carbon and nitrogen isotopes in its molecular structure:

- Chemical Formula : C4H4N2O2

- Molecular Weight : 114.08 g/mol

The synthesis of this compound can be achieved through chemo-enzymatic methods that allow for selective incorporation of isotopes into the uracil structure. This process enables the production of labeled nucleotides that are crucial for various biochemical assays and metabolic studies .

Metabolic Role

Uracil is a fundamental component of RNA, where it pairs with adenine. The introduction of isotopes in this compound allows researchers to trace metabolic pathways involving RNA synthesis and degradation. Studies have shown that labeled uracil can be incorporated into RNA during transcription, facilitating investigations into RNA turnover and metabolism in different cellular contexts .

Case Studies

- Cancer Metabolism :

- A study examined the role of uracil as a biomarker for assessing dihydropyrimidine dehydrogenase (DPD) activity in patients undergoing fluoropyrimidine chemotherapy. Elevated levels of plasma uracil were associated with impaired drug metabolism, highlighting the potential of this compound as a tool for monitoring therapeutic efficacy and toxicity .

- Metabolomics Applications :

Quantification Techniques

Quantitative methods such as LC-MS/MS have been employed to measure plasma uracil concentrations accurately. In a study involving healthy individuals, plasma uracil levels exhibited minimal biological variation, suggesting its reliability as a biomarker for metabolic assessments .

Mechanistic Insights

The biological mechanisms involving uracil metabolism are crucial for understanding its role in cellular processes such as DNA repair and immune responses. The enzyme uracil-DNA glycosylase (UNG) plays a significant role in excising misincorporated uracil from DNA, thus preventing mutations during replication. The interaction between UNG and single-stranded DNA-binding proteins has been shown to facilitate this repair process effectively .

Q & A

Basic Research Questions

Q. How can Uracil-¹³C,¹⁵N₂ be synthesized and characterized to ensure isotopic purity for metabolic tracing studies?

- Methodology : Synthesis involves isotopic labeling of nitrogen and carbon atoms using ¹⁵N-enriched ammonia and ¹³C-labeled precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., 98% for ¹⁵N in ) and high-performance liquid chromatography (HPLC) to verify purity (>95% as per ). For reproducibility, include detailed spectral data (¹H, ¹³C, and ¹⁵N NMR) and mass spectrometry (MS) analysis in supplementary materials .

Q. What experimental protocols are recommended for incorporating Uracil-¹³C,¹⁵N₂ into DNA damage studies using mass spectrometry?

- Methodology : Use isotopically labeled uracil as an internal standard for quantifying DNA damage products. Optimize incubation conditions (e.g., pH, temperature) to mimic physiological environments. Validate results by comparing fragmentation patterns with unlabeled uracil controls, ensuring signal ratios align with expected isotopic distributions (e.g., ¹³C:¹²C and ¹⁵N:¹⁴N) .

Q. How should researchers handle storage and stability of Uracil-¹³C,¹⁵N₂ to prevent isotopic exchange or degradation?

- Methodology : Store at -20°C in anhydrous, inert conditions to minimize hydrolysis or isotopic scrambling. Conduct periodic NMR or MS checks to confirm molecular integrity, especially after long-term storage. Document batch-specific stability data in supplementary files to support reproducibility claims .

Advanced Research Questions

Q. How can discrepancies in nitrogen fixation rates arise when using Uracil-¹³C,¹⁵N₂ in isotopic tracer experiments, and how should they be resolved?

- Methodology : Contaminants in commercial ¹⁵N₂ stocks (e.g., ¹⁵NH₄⁺ or ¹⁵NO₃⁻) can inflate fixation rates. Pre-purify ¹⁵N₂ gas using acid traps or recirculating filters to remove contaminants (). Validate results with parallel ¹⁴N₂ controls and use time-resolved MS to track ¹⁵N incorporation kinetics, correcting for background contamination .

Q. What analytical techniques are most effective for distinguishing isotopic scrambling from genuine metabolic incorporation of Uracil-¹³C,¹⁵N₂ in complex biological matrices?

- Methodology : Combine tandem MS (MS/MS) with high-resolution NMR to differentiate isotopic labeling patterns. For example, ¹⁵N-enriched fragments in MS/MS can confirm site-specific incorporation, while 2D-NMR (e.g., HSQC) resolves positional isotopic enrichment in metabolites. Cross-validate with synthetic standards (e.g., ) to rule out artifacts .

Q. How do equilibrium dynamics of ¹⁵N₂ gas dissolution affect the accuracy of Uracil-¹³C,¹⁵N₂-based assays in aquatic systems?

- Methodology : Use error-corrected models to account for incomplete gas dissolution, especially in short-term incubations. Calibrate dissolved ¹⁵N₂ concentrations using gas chromatography or membrane inlet MS. For example, shows equilibrium-phase errors can underestimate fixation rates by up to 72%, necessitating time-resolved sampling .

Q. What strategies mitigate false positives in nitrogen reduction reaction (NRR) studies using Uracil-¹³C,¹⁵N₂ as a precursor?

- Methodology : Implement continuous monitoring of ¹⁵NH₄⁺ via ion chromatography or colorimetric assays (e.g., Berthelot reaction) to detect contamination. Use isotopic controls (e.g., ¹⁴N₂ experiments) and leak-tight recirculating systems to minimize atmospheric ¹⁴N₂ interference. highlights the necessity of post-reaction isotopic profiling to confirm product origins .

Q. Data Validation and Reproducibility

Q. How should conflicting isotopic enrichment data from Uracil-¹³C,¹⁵N₂ experiments be reconciled in peer-reviewed publications?

- Methodology : Disclose raw isotopic ratios (e.g., 49% ¹⁵N in isomerization products in ) and provide statistical confidence intervals. Use open-access repositories for sharing NMR/MS spectra and experimental protocols. Reference consensus guidelines (e.g., NIH preclinical checklist in ) to ensure methodological transparency .

Q. What criteria define adequate evidence for claiming novel metabolic pathways using Uracil-¹³C,¹⁵N₂ tracer data?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) from . Require orthogonal validation (e.g., genetic knockout models or enzyme inhibition) to confirm pathway specificity. Publish negative controls and replicate findings across independent labs to address reproducibility crises .

Propiedades

IUPAC Name |

(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH][13C](=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584446 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-11-3 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.